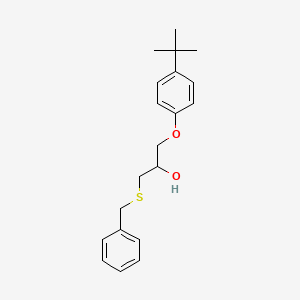![molecular formula C13H11FN2O2S B5118029 N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5118029.png)
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide, also known as FTDC, is a chemical compound that has been widely studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. Specifically, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression and cell growth.
Biochemical and Physiological Effects:
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and modulation of gene expression. In addition, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has been shown to have anti-inflammatory properties and may have potential applications in the treatment of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide in lab experiments is its ability to selectively inhibit the activity of HDACs, which can be useful in studying the role of these enzymes in various biological processes. However, one limitation of using N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide is its relatively low potency compared to other HDAC inhibitors, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide, including:
1. Further studies on the mechanism of action of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide, including its effects on specific HDAC isoforms and downstream signaling pathways.
2. Development of more potent derivatives of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide that can be used in a wider range of experiments.
3. Studies on the potential use of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide in combination with other drugs or therapies for the treatment of cancer, neurodegenerative disorders, and autoimmune disorders.
4. Investigation of the potential use of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide as a tool for studying the role of HDACs in epigenetic regulation and gene expression.
5. Studies on the potential use of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide in the development of new diagnostic or therapeutic agents for various diseases.
Conclusion:
In conclusion, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. Its ability to selectively inhibit the activity of HDACs makes it a useful tool for studying the role of these enzymes in various biological processes. While there are still many unanswered questions about the mechanism of action and potential applications of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide, ongoing research in this area holds promise for the development of new diagnostic and therapeutic agents for a variety of diseases.
Synthesemethoden
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide can be synthesized using a variety of methods, including the reaction of 4-fluoroaniline with ethyl 2-bromo-2-thiophenecarboxylate, followed by the addition of potassium carbonate and acetic acid. The resulting product can then be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurology, and immunology. In cancer research, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In neurology, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In immunology, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has been shown to have anti-inflammatory properties and may have potential applications in the treatment of autoimmune disorders.
Eigenschaften
IUPAC Name |
N-[2-(4-fluoroanilino)-2-oxoethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2S/c14-9-3-5-10(6-4-9)16-12(17)8-15-13(18)11-2-1-7-19-11/h1-7H,8H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLFFGMFFMBNKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluoroanilino)-2-oxoethyl]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5117953.png)
![2-chloro-5-[5-({3-[2-(methoxycarbonyl)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5117959.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-3-methylpiperidine](/img/structure/B5117960.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide](/img/structure/B5117967.png)

![4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B5117992.png)
![1-(2-{[1-adamantyl(methyl)amino]methyl}-9-benzyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone dihydrochloride](/img/structure/B5118001.png)
![2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5118005.png)
![2-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5118008.png)

![1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5118021.png)
![(3'R*,4'R*)-1'-[3-(4-chlorophenoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5118024.png)
